Barium tetrahydrofurfuryloxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium tetrahydrofurfuryloxide is a chemical compound with the molecular formula C10H18BaO3. It is used primarily in research and industrial applications due to its unique properties. The compound is known for its role in various chemical reactions and its utility in the synthesis of other compounds.
Vorbereitungsmethoden
Barium tetrahydrofurfuryloxide can be synthesized through several methods. One common synthetic route involves the reaction of barium hydroxide with tetrahydrofurfuryl alcohol under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar processes but on a larger scale, with additional steps to purify the final product.
Analyse Chemischer Reaktionen
Barium tetrahydrofurfuryloxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form barium carbonate and other by-products.
Reduction: It can be reduced under specific conditions to yield different barium-containing compounds.
Substitution: this compound can participate in substitution reactions where the tetrahydrofurfuryloxide group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Barium tetrahydrofurfuryloxide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other barium-containing compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological effects and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical applications, including drug delivery systems.
Industry: this compound is used in the production of advanced materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism by which barium tetrahydrofurfuryloxide exerts its effects involves its interaction with specific molecular targets. The compound can act as a catalyst in various chemical reactions, facilitating the conversion of reactants to products. Its molecular structure allows it to interact with other molecules, influencing reaction pathways and outcomes.
Vergleich Mit ähnlichen Verbindungen
Barium tetrahydrofurfuryloxide can be compared to other barium-containing compounds such as barium hydroxide and barium carbonate. While these compounds share some similarities, this compound is unique due to its tetrahydrofurfuryloxide group, which imparts distinct chemical properties and reactivity. Other similar compounds include barium acetate and barium nitrate, each with its own set of applications and characteristics.
Eigenschaften
IUPAC Name |
barium(2+);oxolan-2-ylmethanolate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H9O2.Ba/c2*6-4-5-2-1-3-7-5;/h2*5H,1-4H2;/q2*-1;+2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEQCQIOINUXIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C[O-].C1CC(OC1)C[O-].[Ba+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BaO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.